Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate
Brand Name: Vulcanchem
CAS No.: 439117-40-5
VCID: VC2371646
InChI: InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate

CAS No.: 439117-40-5

Cat. No.: VC2371646

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate - 439117-40-5

Specification

CAS No. 439117-40-5
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17)
Standard InChI Key SCKBBUQGEDHWRN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO
Canonical SMILES CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO

Introduction

Chemical Identity and Structure

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is characterized by a unique molecular structure containing multiple functional groups including a tert-butyloxycarbonyl (Boc) protecting group, a benzyl core, a chloro substituent, and a hydroxymethyl group. The key chemical identifiers for this compound are summarized in Table 1.

Table 1: Chemical Identity Data

ParameterInformation
CAS Number439117-40-5
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
IUPAC Nametert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1=C(CO)C=C(Cl)C=C1
InChIInChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17)
InChIKeySCKBBUQGEDHWRN-UHFFFAOYSA-N
Synonyms2-Bocaminomethyl-5-chlorobenzyl alcohol

The compound features a benzene ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis .

Physical and Chemical Properties

Physical Properties

The physical properties of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate are important for its handling, storage, and application in research settings. The compound is typically available as a solid and requires specific storage conditions.

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid
Molecular Weight271.74 g/mol
Recommended Storage2-8°C
Commercial Purity95-98%

Chemical Properties

The chemical properties of this compound are largely determined by its functional groups:

  • The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality and can be selectively cleaved under acidic conditions to reveal the free amine.

  • The hydroxymethyl group can undergo various transformations including oxidation, esterification, and etherification reactions.

  • The chloro substituent provides opportunities for further functionalization through various metal-catalyzed coupling reactions.

This multifunctional nature makes tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate a versatile building block in organic synthesis .

Structural Comparison with Related Compounds

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate can be compared with structurally related compounds to better understand its unique characteristics and potential applications.

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamateC13H18ClNO3271.74 g/molChloro at 4-position, hydroxymethyl at 2-position
Tert-butyl 4-(hydroxymethyl)benzylcarbamateC13H19NO3237.29 g/molNo chloro substituent, hydroxymethyl at 4-position
Tert-butyl 4-(hydroxymethyl)benzyl(methyl)carbamateC14H21NO3251.32 g/molNo chloro substituent, N-methylated carbamate
Tert-butyl (2-(hydroxymethyl)phenyl)carbamateC12H17NO3-Carbamate directly on aromatic ring instead of benzylic position

These structural variations confer different chemical reactivities and physical properties, making each compound suitable for specific applications in organic synthesis .

Applications in Organic Synthesis

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate serves as an important building block in organic synthesis due to its multifunctional nature. Its primary applications include:

Pharmaceutical Intermediate

The compound has potential applications as an intermediate in pharmaceutical synthesis, particularly in the preparation of compounds with biological activity. The presence of multiple functional groups allows for selective transformations and the construction of more complex molecules .

Building Block in Research Chemistry

As a building block, tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate contributes to the synthesis of various organic compounds. Its protected amine functionality can be selectively revealed after other chemical transformations have been performed, making it valuable in multistep synthesis routes .

Applications in Coupling Reactions

The chloro substituent presents opportunities for various coupling reactions, including Suzuki, Negishi, or Kumada couplings, expanding the compound's utility in constructing more complex molecular architectures .

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